

Span 60 as an Excipient in Drug Delivery Systems: A Technical Guide

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Compound of Interest		
Compound Name:	Sorbitan monooctadecanoate	
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Span 60, or sorbitan monostearate, is a non-ionic surfactant widely employed as an excipient in the pharmaceutical industry due to its biocompatibility, biodegradability, and stabilizing properties.[1][2][3] Derived from the esterification of sorbitol with stearic acid, this versatile molecule plays a crucial role in the formulation of various drug delivery systems.[1][4] Its amphiphilic nature, characterized by a hydrophilic sorbitan head and a lipophilic stearic acid tail, allows it to function as an effective emulsifier, stabilizer, and vesicle-forming agent.[5][6] This guide provides an in-depth overview of the physicochemical properties of Span 60 and its applications in advanced drug delivery, complete with experimental protocols and quantitative data.

Physicochemical Properties of Span 60

Span 60 is a waxy, cream to light yellow solid at room temperature.[5][7] Its key physicochemical properties, which are critical for its function in drug delivery, are summarized in the table below. The low Hydrophilic-Lipophilic Balance (HLB) value of 4.7 indicates its predominantly lipophilic character, making it an excellent choice for water-in-oil (W/O) emulsions and as a co-emulsifier in oil-in-water (O/W) systems.[1][5][8]



Property	Value	References	
Chemical Name	Sorbitan Monostearate	[1][7]	
CAS Number	1338-41-6	[1][4][7]	
Molecular Formula	C24H46O6	[1][7]	
Molecular Weight	430.62 g/mol	[1][7][9]	
HLB Value	4.7	[1][5][7]	
Melting Point	52 ± 3 °C (54-57 °C)	[5][7][9]	
Appearance	Brownish-yellow wax or beige flakes	[5][7]	
Solubility	Soluble in hot ethanol, benzene, and hot oil. Practically insoluble but dispersible in water.	[7][9]	
Regulatory Status FDA-IID listed; Ph. Eur.; USP/NF compliant. Approved as a food additive (21 CFR 172.842).		[8][10][11][12]	

Applications of Span 60 in Drug Delivery Systems

Span 60's unique properties make it a valuable excipient in a variety of drug delivery platforms, including niosomes, organogels, and microspheres.

Niosomes

Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs.[13][14] Span 60 is a preferred surfactant for niosome formulation due to its high phase transition temperature and low HLB value, which contribute to the formation of stable, well-defined vesicles.[2][13] The long saturated alkyl chain of Span 60 enhances the rigidity and stability of the niosomal bilayer, leading to higher drug entrapment efficiency.[13][15]



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The following table summarizes quantitative data from various studies on Span 60-based niosomes:



Drug	Span 60:Chole sterol Ratio (molar)	Other Compone nts	Particle Size (nm)	Encapsul ation Efficiency (%)	Key Findings	Referenc es
Candesart an	Varied (e.g., increasing Span 60 conc.)	-	130 - 170	Up to 76.6	Increased Span 60 concentrati on led to higher entrapment efficiency and slower drug release.	[2]
Ellagic Acid	2:1 (with Tween 60)	Tween 60, PEG 400	124 - 752	Up to 26.75	Niosomes enhanced the dermal delivery of Ellagic Acid. The 2:1 Span 60:Tween 60 ratio was most stable.	[16]
Gallic Acid	1:1	-	80 - 276	-	The formulation with only Span 60 and cholesterol (F2) was selected as optimal due to	[17][18]



					smaller size and better stability.	
α- Tocopherol	3:1 (with Tween 60)	Tween 60, Cholesterol , Dicetyl Phosphate	106.8 - 190	83.22 - 99.07	Higher HLB (more Tween 60) decreased encapsulati on efficiency and stability.	[19]
Baclofen	Varied	-	3620 - 4080	Up to 88.44	Span 60 niosomes provided sustained drug release and enhanced skeletal muscle relaxant activity.	[20]
Simvastati n	2:1 and 1:3	-	225.4 - 261.4	81.44 - 85.72	Span 60 was found to be a better surfactant than Span 80 for preparing simvastatin niosomes, providing	[21]



sustained release.

Organogels

Span 60 can act as an organogelator, forming thermally stable, three-dimensional networks in organic solvents like soybean oil.[22] These organogels can be used for the topical and controlled delivery of drugs. Studies have shown that Span 60-based soy-gels are more viscous and thermally stable compared to those made with Span 40.[22] They have been shown to follow zero-order drug release kinetics, which is desirable for controlled delivery.[22]

Drug	Span 60 Concentration (% w/v)	Gelator	Key Findings	References
Paracetamol	16 - 22	Soybean oil	Span 60 induced faster gelation and formed more viscous and thermally stable gels compared to Span 40. Most formulations exhibited zero-order drug release.	[22]

Microspheres

Span 60 can also be used as a matrix-forming material for the preparation of waxy microspheres using techniques like melting congealing or solvent evaporation.[23] These microspheres can encapsulate drugs and provide sustained release. For instance, ibuprofenloaded Span 60 microspheres have been successfully prepared, demonstrating the potential of this excipient in creating solid dosage forms for controlled release.[23] Furthermore, Span 60 has been shown to act as a permeation enhancer.[23]



Drug	Preparation Method	Key Findings	References
Ibuprofen	Solvent Evaporation / Melting Dispersion	Span 60 successfully formed a microsphere matrix for ibuprofen.	[23]
Metformin HCI	Melting Congealing	Span 60 microparticles showed molecular distribution of the drug and enhanced drug permeability.	[23]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments in the development of Span 60-based drug delivery systems.

Protocol 1: Preparation of Niosomes by Thin Film Hydration

This is one of the most common methods for preparing niosomes.

Materials:

- Span 60
- Cholesterol
- Drug (hydrophilic or lipophilic)
- Organic solvent (e.g., chloroform, methanol, or a mixture)[17][24]
- Aqueous phase (e.g., phosphate-buffered saline pH 7.4)

Procedure:



- Accurately weigh and dissolve Span 60, cholesterol, and the drug in a suitable organic solvent in a round-bottom flask.[24]
- Attach the flask to a rotary evaporator.
- Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the surfactant (e.g., 60°C for Span 60) to form a thin, dry film on the inner wall of the flask.[15]
- Hydrate the thin film by adding the aqueous phase and gently rotating the flask at the same temperature for a specified period (e.g., 1 hour).[14]
- The resulting suspension is the niosomal dispersion.
- To obtain unilamellar vesicles of a uniform size, the dispersion can be sonicated or extruded through polycarbonate membranes of a specific pore size.[16]

Protocol 2: Determination of Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is used to determine the vesicle size and size distribution.

Equipment:

Photon Correlation Spectrometer (e.g., Malvern Zetasizer)

Procedure:

- Dilute the niosomal dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.
- Place the diluted sample in a cuvette and insert it into the instrument.
- Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
- The PDI value indicates the homogeneity of the vesicle size distribution; a value below 0.3 is generally considered acceptable.[17]



Protocol 3: Determination of Encapsulation Efficiency (%EE)

This protocol determines the amount of drug successfully entrapped within the niosomes.

Procedure:

- Separate the unentrapped ("free") drug from the niosomal dispersion. This can be done by methods such as dialysis, centrifugation, or gel filtration.[2]
- For the dialysis method, place the niosomal dispersion in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of the aqueous phase used for hydration.[2] The free drug will diffuse out of the bag.
- After separation, collect the niosomal dispersion (containing the entrapped drug).
- Lyse the niosomes to release the entrapped drug. This can be achieved by adding a suitable solvent like methanol or isopropanol.[2]
- Quantify the amount of entrapped drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the %EE using the following formula:

%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Protocol 4: In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the formulation over time.

Equipment:

- Dialysis bag
- Shaking incubator or magnetic stirrer

Procedure:

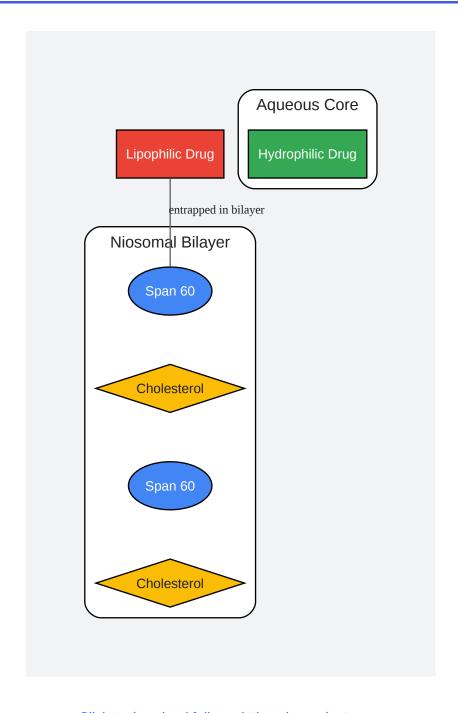


- Place a known amount of the niosomal dispersion in a dialysis bag.
- Suspend the sealed dialysis bag in a receptor medium (e.g., phosphate buffer) that maintains sink conditions.
- Keep the entire setup at a constant temperature (e.g., 37°C) with continuous agitation.[2]
- At predetermined time intervals, withdraw aliquots of the receptor medium and replace them with an equal volume of fresh medium to maintain sink conditions.
- Analyze the withdrawn samples for drug content using a suitable analytical method.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

Diagram 1: Structure of a Span 60-Based Niosome



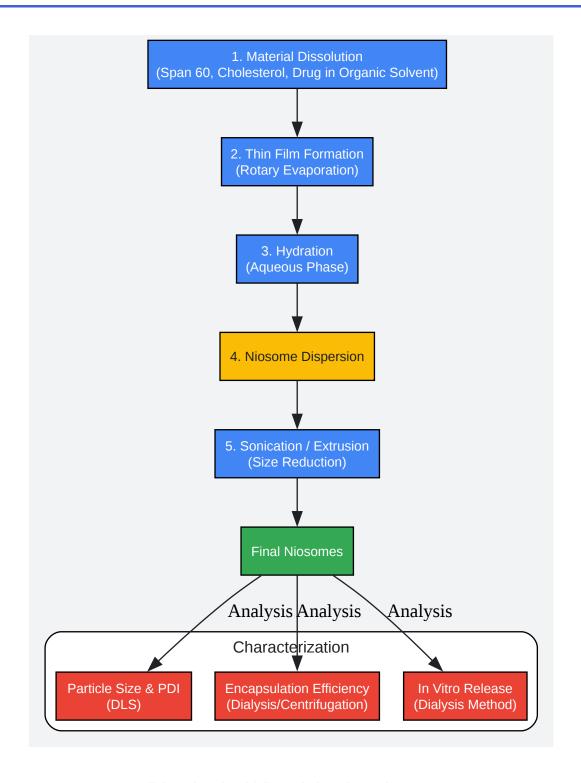


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Caption: Schematic of a Span 60 niosome with cholesterol.

Diagram 2: Experimental Workflow for Niosome Formulation and Characterization



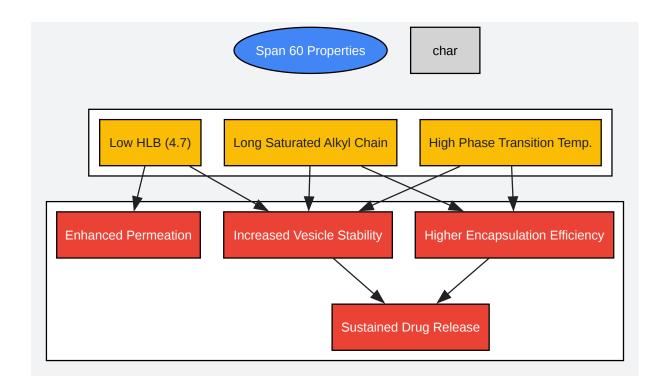


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Caption: Workflow for niosome preparation and analysis.

Diagram 3: Influence of Span 60 Properties on Drug Delivery Characteristics





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Caption: Relationship between Span 60 properties and DDS outcomes.

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